(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-5-chlorothiophene-2-sulfonamide
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Description
This compound is a chemical reagent . More specific details about its use and applications were not found in the available resources.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound was not found in the available resources .Molecular Structure Analysis
The molecular structure analysis was not found in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound were not found in the available resources .Physical and Chemical Properties Analysis
Some physical and chemical properties of this compound include a predicted boiling point of 462.0±55.0 °C and a predicted density of 1.34±0.1 g/cm3 . The compound also has a predicted pKa value of 4.32±0.10 .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NE)-5-chloro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S3/c1-2-5-13-8(14)6-17-10(13)12-19(15,16)9-4-3-7(11)18-9/h2-4H,1,5-6H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUBREWRAXVRMK-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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